molecular formula C21H21N3O3 B11208709 N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11208709
M. Wt: 363.4 g/mol
InChI Key: IEAZZUOBTXCSLM-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity, and is substituted with both methoxy and dimethylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyridazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine: Known for its inhibitory activity on acyl-CoAcholesterol O-acyltransferase.

    N-(3,4-Dimethoxyphenyl)-3,4,5-triethoxybenzamide: Another amide compound with distinct chemical properties.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O3/c1-14-10-15(2)12-17(11-14)22-20(25)13-24-21(26)9-8-19(23-24)16-4-6-18(27-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

IEAZZUOBTXCSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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